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molecular formula C10H7NO4S B1300712 Methyl 5-nitrobenzo[b]thiophene-2-carboxylate CAS No. 20699-86-9

Methyl 5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No. B1300712
M. Wt: 237.23 g/mol
InChI Key: OSVZEJHBIFIMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05863936

Procedure details

In a 250 ml round-bottomed flask fitted with a Teflon stirrer and a reflux condenser, methyl 5-nitrobenzo[b]thiophene-2-carboxylate (10 g, 42.18 mmole) was dissolved in ethanol (100 ml). Tin (II) chloride dihydrate (5 equivalents, 47.60 g, 211 mmole) was added in one lot and the resulting slurry was reluxed for 18 hours while being stirred. The reaction mixture was cooled to room temperature, transferred to a 2000 ml Erlenmeyer flask, and carefully quenched with 5% sodium bicarbonate solution (aprroximately 700 ml) until effervescense was no longer detected. The resulting precipitate was filtered off and air-dried. The dried solid was dissolved in hot ethanol (500 ml), and filtered to remove undissolved material. The filtrate was evaporated in vacuo to give 8.564 g (96%) of methyl 5-aminobenzo[b]thiophene-2-carboxylate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]2[S:8][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:10][C:6]=2[CH:5]=1)([O-])=O.O.O.[Sn](Cl)Cl>C(O)C>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]2[S:8][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:10][C:6]=2[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(SC(=C2)C(=O)OC)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
47.6 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml round-bottomed flask fitted with a Teflon stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
carefully quenched with 5% sodium bicarbonate solution (aprroximately 700 ml) until effervescense
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
air-dried
DISSOLUTION
Type
DISSOLUTION
Details
The dried solid was dissolved in hot ethanol (500 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove undissolved material
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC2=C(SC(=C2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.564 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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